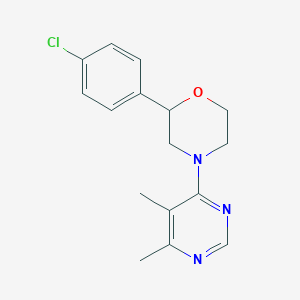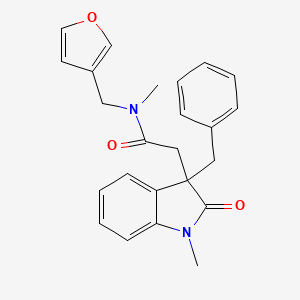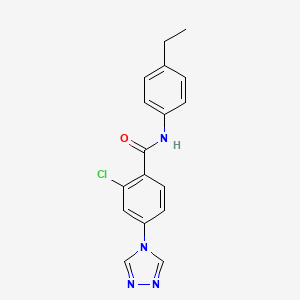![molecular formula C17H15NO2S B5303384 2-[2-(3,4-dimethoxyphenyl)vinyl]-1,3-benzothiazole](/img/structure/B5303384.png)
2-[2-(3,4-dimethoxyphenyl)vinyl]-1,3-benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(3,4-dimethoxyphenyl)vinyl]-1,3-benzothiazole, also known as DM-BT, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound has been found to possess unique properties that make it useful in the development of new drugs, as well as in the study of biological processes. In
Mécanisme D'action
The mechanism of action of 2-[2-(3,4-dimethoxyphenyl)vinyl]-1,3-benzothiazole is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. The compound has been shown to inhibit the activity of several kinases, including Akt and ERK, which are involved in cell proliferation and survival. 2-[2-(3,4-dimethoxyphenyl)vinyl]-1,3-benzothiazole has also been found to inhibit the activity of histone deacetylases (HDACs), which play a role in gene expression and cell differentiation. By inhibiting these enzymes, 2-[2-(3,4-dimethoxyphenyl)vinyl]-1,3-benzothiazole may induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
2-[2-(3,4-dimethoxyphenyl)vinyl]-1,3-benzothiazole has been found to exhibit a range of biochemical and physiological effects. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the growth of tumors in vivo. 2-[2-(3,4-dimethoxyphenyl)vinyl]-1,3-benzothiazole has also been found to possess anti-inflammatory activity, which could be useful in the treatment of inflammatory diseases. Additionally, the compound has been shown to possess anti-viral activity against several viruses.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-[2-(3,4-dimethoxyphenyl)vinyl]-1,3-benzothiazole is its potent biological activity, which makes it a promising candidate for drug development. The compound has been shown to exhibit anti-tumor, anti-inflammatory, and anti-viral properties, which could make it useful in the treatment of a range of diseases. However, one of the limitations of 2-[2-(3,4-dimethoxyphenyl)vinyl]-1,3-benzothiazole is its low solubility in water, which could make it difficult to administer in vivo. Additionally, the compound has been found to exhibit cytotoxicity at high concentrations, which could limit its therapeutic potential.
Orientations Futures
There are several future directions for the study of 2-[2-(3,4-dimethoxyphenyl)vinyl]-1,3-benzothiazole. One area of research could be the development of new analogs of 2-[2-(3,4-dimethoxyphenyl)vinyl]-1,3-benzothiazole with improved solubility and reduced cytotoxicity. Additionally, the compound could be further studied for its potential use in combination therapy with other drugs. Another area of research could be the study of the mechanism of action of 2-[2-(3,4-dimethoxyphenyl)vinyl]-1,3-benzothiazole in more detail, in order to identify new targets for drug development. Finally, the compound could be further studied for its potential use in the treatment of viral infections, particularly HIV-1 and herpes simplex virus.
Conclusion
In conclusion, 2-[2-(3,4-dimethoxyphenyl)vinyl]-1,3-benzothiazole is a compound that has been extensively studied for its potential use in drug development. The compound has been found to exhibit anti-tumor, anti-inflammatory, and anti-viral properties, and has been shown to inhibit the growth of cancer cells in vitro and in vivo. However, the compound also has limitations, including its low solubility in water and cytotoxicity at high concentrations. Despite these limitations, there are several future directions for the study of 2-[2-(3,4-dimethoxyphenyl)vinyl]-1,3-benzothiazole, including the development of new analogs, the study of its mechanism of action, and its potential use in the treatment of viral infections.
Méthodes De Synthèse
The synthesis of 2-[2-(3,4-dimethoxyphenyl)vinyl]-1,3-benzothiazole involves the reaction of 3,4-dimethoxybenzaldehyde with 2-aminothiophenol in the presence of a catalyst. The resulting product is then subjected to a second reaction with acetic anhydride to obtain 2-[2-(3,4-dimethoxyphenyl)vinyl]-1,3-benzothiazole. This method has been found to be highly efficient and yields a high purity product.
Applications De Recherche Scientifique
2-[2-(3,4-dimethoxyphenyl)vinyl]-1,3-benzothiazole has been found to exhibit a range of biological activities, including anti-tumor, anti-inflammatory, and anti-viral properties. The compound has been extensively studied for its potential use in the development of new drugs for the treatment of various diseases. 2-[2-(3,4-dimethoxyphenyl)vinyl]-1,3-benzothiazole has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. The compound has also been found to possess potent anti-inflammatory activity, which could make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, 2-[2-(3,4-dimethoxyphenyl)vinyl]-1,3-benzothiazole has been shown to possess anti-viral activity against several viruses, including HIV-1 and herpes simplex virus.
Propriétés
IUPAC Name |
2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2S/c1-19-14-9-7-12(11-15(14)20-2)8-10-17-18-13-5-3-4-6-16(13)21-17/h3-11H,1-2H3/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQLOJCHQXFGESP-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC2=NC3=CC=CC=C3S2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C2=NC3=CC=CC=C3S2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzothiazole, 2-[(1E)-2-(3,4-dimethoxyphenyl)ethenyl]- | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{3-[({[3-(2,4-dichlorophenyl)acryloyl]amino}carbonothioyl)amino]phenyl}benzamide](/img/structure/B5303305.png)
![N-ethyl-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide](/img/structure/B5303307.png)
![3-(benzylthio)-6-(3-chloro-4,5-dimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5303318.png)


![N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-N-(4-chloro-2-methylphenyl)methanesulfonamide](/img/structure/B5303350.png)
![2-isopropyl-4-({[(4-methoxyphenyl)sulfonyl]oxy}imino)-5-methyl-2,5-cyclohexadien-1-one](/img/structure/B5303372.png)
![6-({[4-(2-oxo-1-pyrrolidinyl)benzyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B5303380.png)

![5-[4-(dimethylamino)phenyl]-4-(4-fluorobenzoyl)-3-hydroxy-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5303390.png)
![8-[(4-methylphenyl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5303391.png)
![(3R*,3aR*,7aR*)-3-(4-methoxyphenyl)-1-(pyridin-3-ylacetyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5303397.png)
![(4aS*,8aR*)-1-(3-hydroxypropyl)-6-[(2-methyl-1,3-thiazol-4-yl)acetyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5303405.png)